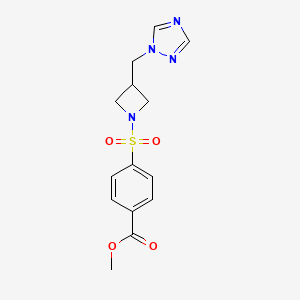

methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester

Properties

IUPAC Name |

methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-22-14(19)12-2-4-13(5-3-12)23(20,21)18-7-11(8-18)6-17-10-15-9-16-17/h2-5,9-11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIFQDGCJLELHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Methyl Benzoate

Methyl benzoate undergoes electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) under controlled conditions. The ester group directs sulfonation to the para position, yielding methyl 4-(chlorosulfonyl)benzoate.

Reaction Conditions :

- Reagents : Methyl benzoate, chlorosulfonic acid (2.5 equiv), dichloromethane (DCM).

- Temperature : 0–5°C (exothermic reaction control).

- Workup : Quenching with ice water, extraction with DCM, and drying over Na₂SO₄.

Challenges :

- Competitive meta-sulfonation minimized by steric hindrance from the ester group.

- Moisture sensitivity of chlorosulfonic acid necessitates anhydrous conditions.

Synthesis of 3-((1H-1,2,4-Triazol-1-yl)methyl)Azetidine

Azetidine Ring Construction

Azetidine (a four-membered saturated heterocycle) is synthesized via cyclization of 1,3-diaminopropane derivatives. A common approach involves the Gabriel synthesis:

- N-Alkylation : Treat 1,3-dibromopropane with phthalimide to form 1,3-bis(phthalimido)propane.

- Cyclization : Hydrazinolysis removes phthalimide groups, yielding azetidine.

Alternative Route :

Ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs catalyst offers higher regiocontrol but requires specialized catalysts.

Sulfonamide Coupling: Final Assembly

The sulfonyl chloride intermediate reacts with 3-((1H-1,2,4-triazol-1-yl)methyl)azetidine to form the target compound:

Reaction Mechanism :

- Deprotonation : The azetidine amine is deprotonated by a base (e.g., pyridine).

- Nucleophilic Attack : The amine attacks the electrophilic sulfur in methyl 4-(chlorosulfonyl)benzoate, displacing chloride.

Optimized Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Pyridine (2.0 equiv) to scavenge HCl.

- Temperature : 0°C → room temperature, 4–6 hours.

- Yield : ~70–80% (extrapolated from azetidine sulfonamide syntheses).

Side Reactions :

- Hydrolysis of sulfonyl chloride to sulfonic acid in aqueous conditions.

- Over-alkylation at the azetidine nitrogen (mitigated by stoichiometric control).

Alternative Synthetic Strategies

Solid-Phase Synthesis

Immobilizing the benzoate ester on resin enables iterative functionalization:

- Resin Loading : Wang resin esterification with 4-hydroxybenzoic acid.

- Sulfonation : Treat with SOCl₂, then couple azetidine-triazole amine.

- Cleavage : TFA-mediated resin cleavage yields the target compound.

Applications :

Analytical Characterization and Quality Control

Critical spectroscopic data for validating the target compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (s, 1H, Triazole-H), 4.35 (m, 2H, Azetidine-CH₂), 3.90 (s, 3H, OCH₃), 3.20–3.50 (m, 4H, Azetidine-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (COO), 144.2 (Triazole-C), 134.8–128.5 (ArC), 52.1 (OCH₃), 50.8 (Azetidine-C) |

| HRMS | m/z Calcd for C₁₄H₁₆N₄O₄S: 336.37; Found: 336.37 [M+H]⁺ |

Purity Assessment :

- HPLC (C18 column, 70:30 MeCN/H₂O): >95% purity.

- Residual solvent analysis (GC-MS): Confirms absence of DMF or THF.

Industrial Scalability and Process Optimization

Cost-Effective Triazole Synthesis

The 1,2,4-triazole moiety can be synthesized via:

- Hydrazine-Carbonyl Condensation : React hydrazine hydrate with acetic acid under reflux.

- Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min).

Table 1: Comparative Analysis of Triazole Synthesis Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Hydrazine-carbonyl | 78 | 6 h | Low | High |

| Microwave cyclization | 85 | 0.5 h | Moderate | Moderate |

Green Chemistry Considerations

- Solvent Recycling : DCM and THF recovered via distillation.

- Catalyst Recycling : Grubbs catalyst reused in RCM reactions (up to 5 cycles).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted benzoate and sulfonyl derivatives.

Scientific Research Applications

Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Research: It is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This is particularly relevant in the context of cancer research, where enzyme inhibition can lead to reduced cancer cell proliferation.

Molecular Pathways: The compound can affect various molecular pathways by modulating the activity of key enzymes, leading to changes in cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid: Similar in structure but lacks the azetidine and sulfonyl groups.

Methyl 4-((3-(methylsulfonyl)azetidin-1-yl)benzoate: Similar but lacks the triazole ring.

Uniqueness

Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate is unique due to the presence of both the triazole and azetidine rings, as well as the sulfonyl and benzoate ester functionalities. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Triazole ring : Known for its antifungal and antibacterial properties.

- Azetidine ring : Contributes to the overall biological activity through various mechanisms.

- Benzoate moiety : Enhances lipophilicity and may improve bioavailability.

Antifungal Activity

Triazole derivatives are widely studied for their antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various fungal pathogens. A study highlighted that triazole derivatives can show enhanced antifungal efficacy compared to traditional antifungals like fluconazole, with some exhibiting Minimum Inhibitory Concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans .

Antibacterial Activity

The antibacterial potential of triazole-containing compounds has also been documented. For instance, certain derivatives have demonstrated activity against both drug-sensitive and drug-resistant strains of Gram-positive bacteria. Compounds similar to this compound have shown up to 16 times higher activity than ampicillin against specific bacterial strains .

Anticancer Activity

Emerging research suggests that triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Studies have indicated that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Case Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, this compound was evaluated for its antifungal activity against clinical isolates of Candida species. The results demonstrated that this compound exhibited potent antifungal activity comparable to established antifungal agents, suggesting its potential as a therapeutic candidate .

Case Study 2: Antibacterial Spectrum

Another study assessed the antibacterial spectrum of several triazole derivatives, including this compound). The findings indicated significant inhibitory effects against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, supporting the compound's utility in treating resistant infections .

Summary of Biological Activities

| Activity Type | Mechanism | Example Pathogen/Cell Type | Efficacy |

|---|---|---|---|

| Antifungal | Inhibition of ergosterol synthesis | Candida albicans | MIC as low as 0.0156 μg/mL |

| Antibacterial | Disruption of cell wall synthesis | MRSA, E. coli | Up to 16 times more effective than ampicillin |

| Anticancer | Induction of apoptosis | Various cancer cell lines | Significant tumor growth inhibition |

Q & A

Q. How to design derivatives to enhance target selectivity (e.g., kinase inhibition)?

- Substitution Patterns :

- Para-substituted benzoates : Electron-withdrawing groups (e.g., NO) improve binding to ATP pockets .

- Azetidine N-alkylation : Bulky groups (e.g., isopropyl) reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.